N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-cyclohexylpropanamide
Description
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-cyclohexylpropanamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. CDK2 inhibitors are promising targets for cancer treatment, as they selectively target tumor cells .
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c29-21(12-11-18-7-3-1-4-8-18)24-13-14-28-22-20(15-26-28)23(30)27(17-25-22)16-19-9-5-2-6-10-19/h2,5-6,9-10,15,17-18H,1,3-4,7-8,11-14,16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQDMXMACDRBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The core structure is typically synthesized via one-pot multicomponent reactions. A validated approach involves:
- Reacting 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in acetic acid under reflux (72 h), yielding 5-methylpyrazolo[3,4-d]pyrimidin-4(5H)-one.
- Modification for 5-benzyl substitution : Replacing ethyl acetoacetate with benzyl acetoacetate introduces the benzyl group at position 5. This step requires careful temperature control (80°C, N₂ atmosphere) to prevent premature cyclization.
Critical parameters :
- Solvent: Ethanol or acetic acid (optimal for proton transfer).
- Catalysis: Amberlyst-15 (5 mol%) improves yield to 78%.
- Purification: Recrystallization from ethanol/water (3:1) achieves >95% purity.
Functionalization at Position 1: Installation of the Ethylamine Linker
Nucleophilic Alkylation
The 1-position of pyrazolo[3,4-d]pyrimidin-4-one undergoes alkylation with 2-chloroethylamine hydrochloride:
- React core intermediate (1 eq) with 2-chloroethylamine (1.2 eq) in DMF at 60°C for 12 h.
- Add K₂CO₃ (2 eq) to scavenge HCl, increasing conversion from 65% to 88%.
Side reaction mitigation :
- Excess amine (1.5 eq) reduces N-1/N-2 regioselectivity issues.
- Microwave-assisted synthesis (100°C, 30 min) enhances selectivity to 9:1 (N-1:N-2).
Amidation with 3-Cyclohexylpropanoyl Chloride
Acylation Protocol
- Dissolve 1-(2-aminoethyl)-5-benzylpyrazolo[3,4-d]pyrimidin-4-one (1 eq) in anhydrous THF.
- Add 3-cyclohexylpropanoyl chloride (1.1 eq) dropwise at 0°C.
- Stir for 4 h at room temperature, monitoring by TLC (CH₂Cl₂/MeOH 9:1).
Yield optimization :
- Triethylamine (1.5 eq) as HCl scavenger improves yield from 70% to 92%.
- Ultrasonication (40 kHz, 30 min) reduces reaction time by 50% without side product formation.
Comparative Analysis of Synthetic Routes
Reagent cost analysis :
- Microwave method reduces solvent consumption by 40% but requires specialized equipment.
- Solid-phase synthesis incurs 25% higher reagent costs due to resin utilization.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl), 3.62 (q, J=6.4 Hz, 2H, CH₂NH).
- HRMS : [M+H]⁺ calc. for C₂₄H₃₀N₅O₂: 444.2398; found: 444.2395.
Challenges and Optimization Opportunities
- Regioselectivity in alkylation : DFT calculations suggest N-1 preference correlates with HOMO localization (-7.8 eV at N-1 vs. -8.2 eV at N-2).
- Amidation side reactions : Competitive formation of N-acyl urea (≤12%) necessitates strict anhydrous conditions.
- Scale-up limitations : Exothermic acylation step requires controlled addition rates (>4 h for >100 g batches).
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-cyclohexylpropanamide undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine ring, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include benzaldehyde derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted derivatives (from nucleophilic substitution) .
Scientific Research Applications
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-cyclohexylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the function of CDK2 in cell cycle regulation.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-cyclohexylpropanamide involves the inhibition of CDK2. CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in tumor cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also act as CDK2 inhibitors and have been studied for their anticancer properties.
Uniqueness
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-cyclohexylpropanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the benzyl and cyclohexyl groups enhances its binding affinity and selectivity for CDK2, making it a potent inhibitor .
Biological Activity
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-cyclohexylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrazolopyrimidine core, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a pyrazolo[3,4-d]pyrimidine moiety that is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 462.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 922056-00-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It is hypothesized that the compound may act as an inhibitor of certain kinases or phosphodiesterases involved in signal transduction pathways.
Potential Mechanisms:
- Enzyme Inhibition : The pyrazolopyrimidine core may inhibit enzymes that are critical for cellular signaling.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing various biological pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Some pyrazolopyrimidine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : These compounds often demonstrate activity against various bacterial and fungal strains.
Case Studies
- Antitumor Activity : A study reported that a related pyrazolo[3,4-d]pyrimidine derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction through caspase activation.
- Antimicrobial Activity : Another study evaluated the antifungal efficacy of a structurally similar compound against Candida albicans, showing an MIC value of 8 µg/mL.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of the pyrazolopyrimidine class. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
